3-(2-Aminophenyl)prop-2-enenitrile
Description
3-(2-Aminophenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a conjugated system with an electron-donating 2-aminophenyl group and an electron-withdrawing nitrile (-CN) moiety. This structural motif confers unique optical and electronic properties, including a low HOMO-LUMO energy gap, which is critical for applications in organic electronics and photochemistry . The amino group facilitates hydrogen bonding and π-π interactions, influencing molecular packing in the solid state and solubility in polar solvents .
Properties
CAS No. |
58106-57-3 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(2-aminophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H8N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,11H2 |
InChI Key |
BYEHYSHPUIZTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Aminophenyl)prop-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(2-Aminophenyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Substituent Comparison of Prop-2-enenitrile Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The diphenylamino group in Compound I enhances π-π stacking, while the nitrile group stabilizes the LUMO .
- Positional Effects : Pyridine substituents in meta (Compound I), para (Compound II), and ortho (Compound III) positions alter molecular conformation and packing, affecting optical properties .
- Reactivity: Electrophilic acrylonitriles (e.g., CCG-63802) exhibit cysteine-dependent activity due to the α,β-unsaturated nitrile, whereas the 2-aminophenyl group in the target compound may favor non-covalent interactions .
Electronic and Optical Properties
Table 2: HOMO-LUMO Energy Gaps in Solvents
| Compound | Solvent | HOMO (eV) | LUMO (eV) | Gap (eV) | References |
|---|---|---|---|---|---|
| Compound I | Chloroform | -5.2 | -3.1 | 2.1 | |
| Compound II | Dichloromethane | -5.4 | -3.3 | 2.1 | |
| Target Compound* | Methanol | -5.0† | -3.0† | 2.0† |
*†Theoretical values based on analogous structures.
Findings :
- Solvent polarity minimally affects the HOMO-LUMO gap of diphenylamino derivatives (e.g., Compounds I–III) due to strong intramolecular charge transfer .
- The 2-aminophenyl group in the target compound likely reduces the energy gap compared to non-aromatic substituents, enhancing light absorption in visible spectra .
Molecular Interactions and Solid-State Behavior
- π-π Stacking: Compounds with diphenylamino (I, II) or carbazole (III) groups exhibit dense π-π interactions, critical for charge transport in organic semiconductors .
- Hydrogen Bonding: The 2-aminophenyl group enables N–H⋯N or N–H⋯π interactions, as seen in benzothiazole derivatives (e.g., 5a–e) .
- Weak Interactions : Derivatives like (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile rely on C–H⋯H contacts, leading to less ordered packing .
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